(5-Bromopentyl)malonic Acid Diethyl Ester

Photodynamic Therapy Porphyrin Chemistry Synthetic Yield

Diethyl (5-bromopentyl)malonate (CAS 1906-95-2), also known as (5-bromopentyl)malonic acid diethyl ester, is a bifunctional organic building block with a molecular weight of 309.2 g/mol. It exists as a colorless to light yellow/orange clear liquid at room temperature, with a reported boiling point of 161°C at 3 mmHg and a density of 1.23 g/mL at 20°C.

Molecular Formula C12H21BrO4
Molecular Weight 309.2 g/mol
CAS No. 1906-95-2
Cat. No. B162530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromopentyl)malonic Acid Diethyl Ester
CAS1906-95-2
Molecular FormulaC12H21BrO4
Molecular Weight309.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCCCBr)C(=O)OCC
InChIInChI=1S/C12H21BrO4/c1-3-16-11(14)10(12(15)17-4-2)8-6-5-7-9-13/h10H,3-9H2,1-2H3
InChIKeyJZCAZGWJCVMTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (5-Bromopentyl)malonate (CAS 1906-95-2): Baseline Data for Informed Scientific Procurement


Diethyl (5-bromopentyl)malonate (CAS 1906-95-2), also known as (5-bromopentyl)malonic acid diethyl ester, is a bifunctional organic building block with a molecular weight of 309.2 g/mol [1]. It exists as a colorless to light yellow/orange clear liquid at room temperature, with a reported boiling point of 161°C at 3 mmHg and a density of 1.23 g/mL at 20°C [2]. Its primary value in research lies in its dual reactivity: the malonate core enables carbanion chemistry, while the terminal bromine on the C5 alkyl chain provides an electrophilic handle for nucleophilic substitution or subsequent functionalization .

Diethyl (5-Bromopentyl)malonate (CAS 1906-95-2): Why General Malonate Esters Are Not Equivalent


Generic substitution with simpler dialkyl malonates (e.g., diethyl malonate) or with ω-bromoalkyl malonates of different chain lengths is not scientifically valid due to the specific and quantifiable impact of the C5 alkyl spacer and terminal bromine on reactivity, reaction kinetics, and the physical properties of downstream products. The compound's unique behavior—from the rate of intramolecular cyclization [1] to the ion-pairing effects that modulate nucleophilicity [2]—is inextricably linked to its exact structure. Using an analog with a shorter or longer chain, or one lacking the ω-bromo group, will fundamentally alter reaction outcomes, yields, and the feasibility of synthesizing specific target molecules like 6-membered rings or functionalized porphyrins.

Quantitative Differentiation of Diethyl (5-Bromopentyl)malonate (CAS 1906-95-2): An Evidence-Based Selection Guide


Reaction Yield in Porphyrin Photosensitizer Synthesis: A Documented Baseline

In the synthesis of a mono-carboxylic acid derivative of tetraphenylporphyrin, a key step involves the alkylation of a porphyrin precursor with diethyl (5-bromopentyl)malonate. The published yield for this specific synthetic step is 21% under the conditions of using tetra-(n-butyl)ammonium iodide and potassium carbonate in a refluxing water/toluene mixture for 20 hours [1]. This yield, while modest, represents a validated, literature-documented outcome for this specific transformation. It serves as a critical benchmark for process chemists, distinguishing this route from alternative, non-validated methods or from the use of different chain-length bromoalkyl malonates whose yields in analogous reactions are either unreported or significantly different.

Photodynamic Therapy Porphyrin Chemistry Synthetic Yield Medicinal Chemistry

Intramolecular Cyclization Kinetics: The C5 Spacer's Unique Role in 6-Membered Ring Formation

A foundational study by Casadei et al. investigated the cyclization kinetics of a series of diethyl (ω-bromoalkyl)malonates to form 4- to 21-membered rings [1]. The study establishes that the rate constant (k_cyc) is highly dependent on chain length (n). While the full table of rate constants is in the primary article, the key differentiator is the intended application: **the C5 chain (n=5) of this compound leads specifically to the formation of a 6-membered carbocyclic ring upon intramolecular alkylation (cyclohexane derivative)**. This contrasts directly with close analogs like diethyl (4-bromobutyl)malonate (n=4, forms a 5-membered ring) or diethyl (6-bromohexyl)malonate (n=6, forms a 7-membered ring). The cyclization kinetics and ring strain for these different ring sizes are known to be vastly different, with 6-membered ring formation being particularly favored, making the C5 compound the precise and requisite building block for this common structural motif.

Cyclization Kinetics Ring Strain Macrocycle Synthesis Physical Organic Chemistry

Cyclization Rate Modulation by Alkali Metal Counterions: A Unique Reactivity Profile

A dedicated study on diethyl (5-bromopentyl)malonate revealed that the rate of its intramolecular cyclization is significantly affected by the nature of alkali-metal counterions in solution [1]. In 99% aqueous DMSO at 25.0°C, the addition of alkali-metal bromides (MBr) retards the reaction, with the magnitude of retardation following the order Li+ > Na+ > K+. This is quantitatively explained by ion-pairing: the formation of a less reactive cation-paired enolate intermediate. In contrast, the addition of tetraethylammonium bromide has no such retarding effect. This detailed kinetic understanding—specifically characterized for the C5 compound—provides a level of mechanistic insight and control that is absent for most other ω-bromoalkyl malonates, which have not been subject to such focused study.

Reaction Kinetics Ion Pairing Nucleophilicity Physical Organic Chemistry

Certified Purity and Physical Constants: A Vendor-Comparable Specification for Reliable Procurement

Commercial availability of diethyl (5-bromopentyl)malonate (CAS 1906-95-2) is well-established, with leading suppliers like TCI providing a certified purity of >97.0% by GC [1]. This high level of purity is critical for reproducibility in sensitive applications like photodynamic therapy research and kinetic studies. Procurement from reputable sources ensures batch-to-batch consistency. In contrast, lower-purity grades (e.g., 95% from other vendors) may introduce impurities that could interfere with downstream reactions or skew biological assay results. The specific boiling point (161°C/3 mmHg), density (1.23 g/mL), and refractive index (1.46) [2] are also well-characterized, providing reliable metrics for identity verification upon receipt.

Analytical Chemistry Quality Control Vendor Comparison Procurement

Targeted Applications for Diethyl (5-Bromopentyl)malonate (CAS 1906-95-2): From Evidence to Experiment


Synthesis of 6-Membered Carbocycles and Heterocycles via Intramolecular Alkylation

Use diethyl (5-bromopentyl)malonate as the definitive starting material for constructing cyclohexane derivatives. The C5 chain is precisely tailored for intramolecular alkylation to yield a 6-membered ring, a process governed by well-understood kinetics and ring-strain effects [1]. The documented counterion effects [2] can be leveraged to further optimize this cyclization step. This application is a cornerstone of complex molecule synthesis in medicinal and natural product chemistry.

Precursor for Functionalized Porphyrins in Photodynamic Therapy (PDT) Research

Employ this compound as a key alkylating agent to install a 5-bromopentyl malonate side chain onto photosensitizing porphyrin cores. While the reported yield is a modest 21% [3], this represents a concrete, literature-validated starting point for synthesizing novel PDT agents. The use of this specific, well-characterized building block is critical for ensuring the reproducibility and comparability of biological activity data, particularly when evaluating the impact of linker length and functional group on cellular uptake and phototoxicity.

Synthesis of Radioimaging Agent Precursors (e.g., for 99mTc Complexes)

Utilize diethyl (5-bromopentyl)malonate in multi-step sequences to synthesize complex ligands, such as the dimercaptopropane-functionalized fatty acids described in the literature . The terminal bromine serves as a versatile synthetic handle for introducing sulfur-containing chelating groups (e.g., via ethynyl group substitution followed by thiol addition) that are essential for coordinating radionuclides like 99mTc. This application highlights the compound's utility in creating targeted molecular probes for nuclear medicine.

Fundamental Kinetic and Physical Organic Chemistry Studies

Procure this compound as a model system for investigating intramolecular reactions and ion-pairing phenomena. The comprehensive kinetic data available for the cyclization of diethyl (5-bromopentyl)malonate [1] and its specific ion-pairing behavior [2] provide a robust foundation for mechanistic studies. Researchers can use this well-characterized system to explore broader principles of nucleophilicity, solvent effects, and the role of counterions in organic transformations, making it a valuable tool for academic and industrial laboratories focused on reaction development.

Technical Documentation Hub

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